Cyclocephaloside II
Overview
Description
Cyclocephaloside II is a naturally occurring compound that belongs to a class of organic compounds known as triterpenoids . It is primarily found in the mushroom genus Cyclocephala . The properties of Cyclocephaloside II are that it is a white crystalline solid . It has certain biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties . Research also suggests that it may have antibacterial and antiviral activities .
Molecular Structure Analysis
Cyclocephaloside II has a molecular formula of C43H70O15 . Its average mass is 827.007 Da and its monoisotopic mass is 826.471497 Da . It has 21 defined stereocenters .Physical And Chemical Properties Analysis
Cyclocephaloside II is a white crystalline solid . It has a molecular formula of C43H70O15 and an average mass of 827.007 Da . It has 21 defined stereocenters .Scientific Research Applications
Wound Healing Properties : Cyclocephaloside II, along with other saponins from the Astragalus species, has been found to have significant wound healing effects. These compounds increase fibroblast proliferation and migration, with notable effects on in vivo wound healing in animal studies (Sevimli-Gür et al., 2011).
Hepatoprotective Effects : Another study isolated Cyclocephaloside I from Astragalus gummifera and investigated its hepatoprotective effects against carbon tetrachloride-induced liver damage in rats. While this study focuses on Cyclocephaloside I, it indicates the potential of related compounds in liver protection (Yusufoglu & Alam, 2014).
Ophthalmic Applications : Several studies have explored the use of similar compounds in ophthalmic treatments, such as for dry eye disease and vernal keratoconjunctivitis. These studies highlight the potential of Cyclocephaloside II in ocular drug delivery and treatment (Stevenson et al., 2000; Spadavecchia et al., 2006).
Pharmacokinetics and Drug Delivery : The challenges in drug delivery, particularly in ocular pharmacokinetics, have been detailed, suggesting a role for Cyclocephaloside II in improving drug delivery mechanisms (Urtti, 2006).
Potential in Cancer Treatment : While not directly related to Cyclocephaloside II, studies on similar compounds, like Cyclosporine A, in cancer treatment show the potential of Cyclocephaloside II in similar applications (Purroy et al., 2015).
Safety And Hazards
Future Directions
Given the biological activities of Cyclocephaloside II, future research could focus on further elucidating its mechanism of action and potential therapeutic applications. In particular, its anti-inflammatory, antioxidant, and anti-tumor properties suggest potential uses in the treatment of various diseases . Additionally, its potential antibacterial and antiviral activities could be explored further .
properties
IUPAC Name |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-24-18-53-35(31(50)29(24)48)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-22(34(43)37(26,2)3)55-36-32(51)30(49)28(47)23(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22-,23+,24+,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFEGKNCCUFCX-ZLNZEJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclocephaloside II |
Citations
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